molecular formula C26H43NO5 B13821210 N-(3alpha,7beta-Dihydroxy-5beta-cholan-24-oyl)glycine

N-(3alpha,7beta-Dihydroxy-5beta-cholan-24-oyl)glycine

Cat. No.: B13821210
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-WLNFLSFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycoursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with glycine. This process typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of glycoursodeoxycholic acid often involves the use of advanced chromatographic techniques to ensure high purity and yield. Liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the quantitation and purification of bile acids, including glycoursodeoxycholic acid .

Chemical Reactions Analysis

Types of Reactions: Glycoursodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycoursodeoxycholic acid .

Comparison with Similar Compounds

Uniqueness: Glycoursodeoxycholic acid is unique due to its specific role in modulating gut microbiota and its potential therapeutic applications in metabolic disorders. Its ability to regulate bile acid metabolism and its neuroprotective properties distinguish it from other similar compounds .

Properties

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,10R,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25-,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-WLNFLSFOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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